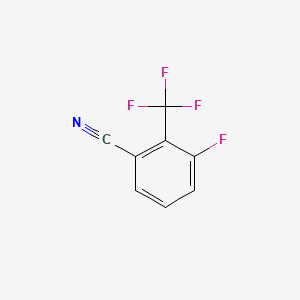

3-Fluoro-2-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFIVXFFYDWCNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379217 | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-81-9 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzonitrile (CAS No. 261951-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)benzonitrile, a fluorinated aromatic building block of increasing importance in medicinal chemistry and drug discovery. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold imparts unique electronic properties and conformational constraints, making it a valuable intermediate for the synthesis of novel therapeutic agents. This document will delve into the physicochemical properties, synthesis, applications, and safety considerations of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance a compound's pharmacological profile.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[2][3] Benzonitrile moieties are also versatile pharmacophores and synthetic handles. The specific regioisomer, this compound, presents a unique substitution pattern that influences the molecule's reactivity and potential interactions within a biological system. This guide will explore the nuances of this specific building block, providing a foundational understanding for its application in the synthesis of next-generation pharmaceuticals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 261951-81-9 | [1][4] |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | Typically a colorless to light-colored liquid or solid | [5] |

| Purity | ≥95% | [6] |

Note: Some physical properties such as boiling point, melting point, and density may vary depending on the purity and are not consistently reported across public sources.

Spectroscopic Data

While comprehensive, publicly available spectroscopic data for this compound is limited, general characteristics for related fluorinated benzonitriles can provide insight into expected spectral features.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Aromatic protons would exhibit complex splitting patterns due to H-F and H-H coupling.

-

¹³C NMR: The carbon spectrum would show the characteristic shifts for the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbon, with C-F coupling being a key feature.

-

¹⁹F NMR: Two distinct signals would be expected, one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the C≡N stretch of the nitrile group, C-F stretching vibrations, and aromatic C-H and C=C stretching.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis and Mechanistic Considerations

A common approach for the synthesis of trifluoromethylated aromatic compounds involves the use of pre-fluorinated starting materials. For instance, a plausible route could involve the cyanation of a corresponding bromo- or iodo-substituted 2-fluoro-6-(trifluoromethyl)benzene. The Rosenmund-von Braun reaction, which utilizes copper(I) cyanide, is a classic method for such transformations, though modern palladium-catalyzed cyanation reactions often offer milder conditions and broader substrate scope.[7]

Caption: Plausible synthetic route to this compound.

The reaction mechanism for a palladium-catalyzed cyanation typically involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile product and regenerate the Pd(0) catalyst.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzonitriles are valuable building blocks in the pharmaceutical industry.[8] The unique electronic properties of this compound make it an attractive starting material for the synthesis of complex molecules with potential therapeutic activity. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of chemical scaffolds.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its isomers are key intermediates in the synthesis of various pharmaceuticals. For example, related structures are found in kinase inhibitors, highlighting the importance of this class of compounds in oncology and inflammation research. The trifluoromethyl group can enhance metabolic stability and improve cell membrane permeability, while the fluorine atom can modulate pKa and conformational preferences, all of which are critical parameters in drug design.[2][3]

Caption: Role of this compound in a drug discovery workflow.

Experimental Protocols: General Handling and Reaction Procedures

Given the reactive nature of the nitrile group and the potential hazards associated with fluorinated compounds, proper handling and experimental setup are crucial.

General Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Illustrative Reaction: Nucleophilic Aromatic Substitution

While a specific protocol for this compound is not provided, a general procedure for a nucleophilic aromatic substitution reaction, a common transformation for fluorinated aromatics, is outlined below. The reactivity of the fluorine atom will be influenced by the electron-withdrawing trifluoromethyl and nitrile groups.

Step-by-Step Methodology:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound in a suitable aprotic polar solvent (e.g., DMF, DMSO).

-

Reagent Addition: Add the desired nucleophile and a suitable base (e.g., K₂CO₃, Cs₂CO₃).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method such as column chromatography or recrystallization.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. The following information is based on available safety data sheets for this compound.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | P280, P302+P352, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233 |

Source:[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern offers a strategic advantage for introducing fluorine and a trifluoromethyl group into target molecules, thereby enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties. While detailed synthetic and application data for this specific isomer are not as prevalent as for its regioisomers, the foundational principles of fluorinated compound chemistry provide a strong basis for its effective utilization. As research in this area continues to grow, the demand for and documentation of such specialized fluorinated intermediates are expected to increase, further solidifying their role in the development of novel therapeutics.

References

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 3,5-Bis(trifluoromethyl)benzonitrile [webbook.nist.gov]

- 5. This compound Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]

- 6. bmse000284 Benzonitrile at BMRB [bmrb.io]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

- 9. 3-(Trifluoromethyl)benzonitrile(368-77-4) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)benzonitrile: A Key Building Block in Modern Chemistry

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. The trifluoromethyl group (–CF₃) and aromatic fluorine substituents, in particular, are prized for their ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 3-Fluoro-2-(trifluoromethyl)benzonitrile is a prime exemplar of a highly functionalized building block that leverages these attributes. Its unique substitution pattern—a trifluoromethyl group ortho to a nitrile and meta to a fluorine atom—creates a synthetically versatile platform for the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth analysis of its molecular structure, properties, a representative synthesis, and key applications for researchers and development professionals.

Molecular Structure and Physicochemical Properties

The precise arrangement of electron-withdrawing groups on the aromatic ring of this compound governs its reactivity and physical characteristics. The trifluoromethyl group exerts a strong inductive effect, while the nitrile and fluorine atom contribute to the molecule's overall electronic profile and potential for intermolecular interactions.

Molecular Identity

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 261951-81-9 | N/A |

| Molecular Formula | C₈H₃F₄N | N/A |

| Molecular Weight | 189.11 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(F)(F)F)C#N | N/A |

| InChI Key | Not Publicly Available | N/A |

Physicochemical Data

Quantitative physicochemical data for this specific isomer is not extensively reported in public literature. The table below includes data for closely related isomers to provide experimentally grounded estimates, a common practice for guiding experimental design.

| Property | Value (estimated based on isomers) | Notes and Key Isomer References |

| Appearance | Colorless to light-colored liquid or solid | General observation for similar benzonitriles.[3] |

| Boiling Point | ~180-195 °C | Based on 2-fluoro-3-(trifluoromethyl)benzonitrile (194 °C) and 3-(trifluoromethyl)benzonitrile (189 °C).[4][5] |

| Melting Point | Data not available; likely a low-melting solid or liquid at RT | 3-(Trifluoromethyl)benzonitrile has a melting point of 16-20 °C.[4] |

| Density | ~1.3 - 1.4 g/mL @ 25 °C | Based on 2-fluoro-3-(trifluoromethyl)benzonitrile (1.323 g/mL).[5] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | Expected behavior for this class of compounds.[3] |

Molecular Structure Visualization

The following diagram illustrates the connectivity and substitution pattern of this compound.

Caption: Molecular structure of this compound.

Synthesis and Reaction Chemistry

The synthesis of highly substituted benzonitriles often requires a multi-step approach involving the sequential introduction of functional groups onto an aromatic core. While a specific journal-level synthesis for this compound is not publicly detailed, a robust and industrially relevant synthetic strategy can be constructed based on established methodologies for closely related isomers.[6][7]

Representative Synthetic Pathway

The following five-step sequence, starting from 2-fluorobenzotrifluoride, represents a logical and field-proven approach to a molecule with this substitution pattern. The causality behind this pathway lies in the directing effects of the substituents at each stage, which control the regioselectivity of the subsequent reaction.

Caption: A representative five-step synthesis workflow.

Experimental Protocol (Representative)

This protocol is a self-validating system; successful isolation and characterization of the intermediate at each stage confirms the efficacy of the previous step and provides pure material for the next, ensuring final product quality.

Step 1: Nitration of 2-Fluorobenzotrifluoride

-

Rationale: The trifluoromethyl group is a meta-director, and the fluorine is an ortho-, para-director. Nitration is expected to occur para to the fluorine and meta to the trifluoromethyl group.

-

Procedure: To a cooled (0-10 °C) solution of concentrated sulfuric acid, add 2-fluorobenzotrifluoride dropwise. A pre-mixed solution of nitric acid and sulfuric acid is then added slowly, maintaining the internal temperature below 20 °C.[6] The reaction is stirred for several hours, then quenched by pouring onto ice. The product, 4-fluoro-3-(trifluoromethyl)nitrobenzene, is extracted with an organic solvent and purified.

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is selectively reduced to an amine, providing a handle for subsequent diazotization reactions. Iron in the presence of an acid or salt like ammonium chloride is a classic, effective method.[7]

-

Procedure: A mixture of water, iron powder, and ammonium chloride is heated to reflux. The nitro compound from Step 1 is added portion-wise. The reaction is refluxed until completion (monitored by TLC). The mixture is then filtered hot, and the resulting aniline is extracted and purified.

Step 3: Aromatic Bromination

-

Rationale: The strongly activating amine group directs electrophilic bromination to the ortho position.

-

Procedure: The aniline from Step 2 is dissolved in a suitable solvent like acetic acid. Bromine is added dropwise at a controlled temperature (e.g., 10-20 °C).[6] After the reaction is complete, the product is isolated by precipitation or extraction.

Step 4: Sandmeyer Reaction (Diazotization and Bromide Substitution)

-

Rationale: This classic transformation converts the aniline into a diazonium salt, which is an excellent leaving group and can be displaced by a variety of nucleophiles, in this case, bromide, to remove the amine functionality.

-

Procedure: The bromoaniline from Step 3 is treated with sodium nitrite in an acidic medium (e.g., HBr) at low temperature (0-5 °C) to form the diazonium salt. This intermediate is then added to a solution of copper(I) bromide to yield the dibromo-substituted aromatic.

Step 5: Cyanation (Nitrile Group Introduction)

-

Rationale: A nucleophilic substitution reaction, typically mediated by copper(I) cyanide (a Rosenmund-von Braun reaction), replaces an aryl halide with a nitrile group.

-

Procedure: The dibromo compound from Step 4 is heated with copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.[7] The reaction progress is monitored, and upon completion, the product is isolated via aqueous workup, extraction, and chromatographic purification.

Applications in Research and Development

The true value of this compound lies in its application as a sophisticated intermediate. The nitrile group can be readily transformed into other functionalities such as amines, carboxylic acids, or tetrazoles, while the fluorinated aromatic core imparts desirable properties to the final molecule.

Central Nervous System (CNS) Drug Discovery

A critical application of this structural motif is in the development of ligands for neurological targets. For example, derivatives of fluorinated (trifluoromethyl)benzonitriles have been synthesized and evaluated as high-affinity radioligands for imaging metabotropic glutamate subtype-5 receptors (mGluR5) with Positron Emission Tomography (PET).[8] The mGluR5 receptor is implicated in numerous neurological and psychiatric disorders, making it a high-value target for therapeutic and diagnostic development. In these molecules, the benzonitrile core serves as a rigid scaffold for positioning other binding elements, while the fluoro and trifluoromethyl groups enhance brain penetration and metabolic stability.

Agrochemicals

In agrochemical research, the trifluoromethyl group is a well-established toxophore that enhances the efficacy of herbicides and pesticides.[1] The electron-withdrawing nature of the substituents on the this compound ring can increase the potency of active ingredients by modulating their interaction with biological targets in pests and weeds.

Bioisosteric Replacement in Medicinal Chemistry

The trifluoromethyl group is often considered a bioisostere for other chemical groups, such as the aliphatic nitro group.[2] In drug design, replacing a potentially problematic functional group (like a nitro group, which can sometimes be associated with toxicity) with a more stable CF₃ group can lead to compounds with improved potency and a better safety profile, including enhanced metabolic stability in vitro.[2] This makes building blocks like this compound valuable for lead optimization campaigns.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is a reactive chemical intermediate and must be handled with appropriate precautions.

-

Hazard Class: This compound is classified as harmful. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid all personal contact, including inhalation of vapors. Prevent the substance from coming into contact with moisture or incompatible materials. Store in a tightly sealed container in a cool, dry place away from heat and oxidizing agents.[3]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemists aiming to access novel and complex molecular architectures. Its carefully orchestrated arrangement of functional groups provides a predictable platform for further chemical modification. Understanding its synthesis through a logical, multi-step process allows for its efficient production, while an appreciation for its role in CNS research and as a bioisosteric element highlights its significant potential in the development of next-generation pharmaceuticals and agrochemicals. For researchers in these fields, this building block represents a key enabling component in the quest for molecules with enhanced performance and utility.

References

-

Supporting Information for scientific article. (n.d.). General information on NMR spectra. [Link]

-

Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Eureka. [Link]

-

He, Y., et al. (2025, October 18). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. [Link]

-

Nanjing Golden Chemical Co., Ltd. (n.d.). Exploring 3-Fluoro-5-(trifluoromethyl)benzonitrile: Properties and Applications. [Link]

-

ResearchGate. (n.d.). Copies of 1H, 13C, 19F NMR spectra. [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Beilstein Journals. (n.d.). Supporting Information for: A general method for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

ResearchGate. (2025, August 5). Synthesis of 3-[F-18]fluoro-5-[(pyridin-3-yl)ethynyl]benzonitrile ([F-18]F-PEB) from nitro and halide precursors. [Link]

-

ResearchGate. (n.d.). 3-Fluorobenzonitrile. [Link]

-

Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Journal of Medicinal Chemistry, 50(14), 3256-66. [Link]

-

Organic Syntheses. (n.d.). A. 4-(2,2-Difluorovinyl)benzonitrile (2). [Link]

-

Prakash, G. K. S., et al. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]

-

Grether, U., et al. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. [Link]

-

Soni, R., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Zhang, Z., et al. (2023). Controllable Synthesis of Trifluoromethyl- or gem-Difluorovinyl-containing Analogues of Neonicotinoids by the Reaction of α-(Trifluoromethyl)styrenes with 2-Nitroimino-imidazolidine. PMC - NIH. [Link]

-

Grelier, G., et al. (n.d.). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. ACS Organic & Inorganic Au. [Link]

- Google Patents. (n.d.). EP1648922B1 - Spatially-defined macrocyclic compounds useful for drug discovery.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]

- 4. 3-(Trifluoromethyl)benzonitrile CAS#: 368-77-4 [m.chemicalbook.com]

- 5. 2-FLUORO-3-(TRIFLUOROMETHYL)BENZONITRILE | 146070-35-1 [m.chemicalbook.com]

- 6. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 8. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-(trifluoromethyl)benzonitrile

Abstract

3-Fluoro-2-(trifluoromethyl)benzonitrile is a highly valuable fluorinated building block in modern medicinal and agricultural chemistry. The strategic placement of fluorine, trifluoromethyl, and nitrile functional groups on the benzene ring imparts unique electronic properties, enhances metabolic stability, and improves the bioavailability of derivative compounds.[1][2] Consequently, this intermediate is integral to the synthesis of numerous pharmaceuticals and advanced agrochemicals.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this key intermediate, focusing on the Sandmeyer reaction and modern palladium-catalyzed cyanation methods. We will dissect the underlying chemical principles, offer detailed experimental protocols, and present a comparative analysis to empower researchers in drug development and process chemistry with the knowledge to make informed strategic decisions.

Strategic Importance of Fluorinated Benzonitriles

The incorporation of fluorine and trifluoromethyl (-CF₃) groups into organic molecules is a cornerstone of contemporary drug design. The -CF₃ group, in particular, is a powerful modulator of a molecule's physicochemical properties due to its high electronegativity, lipophilicity, and resistance to metabolic degradation. The nitrile moiety is a versatile functional group that can be readily converted into amines, amides, carboxylic acids, or tetrazoles, making it a critical linchpin in synthetic campaigns.[4] this compound combines these features, making it a sought-after precursor for complex molecular architectures.[3]

Core Synthetic Strategies: A Comparative Overview

Two principal retrosynthetic disconnections dominate the synthesis of this compound. The choice between these pathways often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents.

-

The Sandmeyer Reaction: A classic and robust method involving the diazotization of a corresponding aniline precursor, 3-Fluoro-2-(trifluoromethyl)aniline, followed by a copper(I) cyanide-mediated conversion to the nitrile.[5][6]

-

Palladium-Catalyzed Cyanation: A modern cross-coupling approach that utilizes a palladium catalyst to couple an aryl halide (e.g., 1-bromo-3-fluoro-2-(trifluoromethyl)benzene) with a cyanide source.[7][8]

The following diagram illustrates these two divergent strategies.

Caption: Divergent synthetic pathways to the target molecule.

Pathway I: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, providing a reliable route from anilines to a wide array of functional groups via a diazonium salt intermediate.[9] Its application to the synthesis of this compound is contingent on the successful preparation of the key precursor, 3-Fluoro-2-(trifluoromethyl)aniline.

Synthesis of the Aniline Precursor

A plausible route to 3-Fluoro-2-(trifluoromethyl)aniline begins with the commercially available 2-Fluorobenzotrifluoride. The synthesis involves a two-step sequence of nitration followed by reduction.

-

Nitration: Electrophilic aromatic substitution on 2-fluorobenzotrifluoride with a nitrating mixture (e.g., HNO₃/H₂SO₄) is expected to yield a mixture of isomers. The directing effects of the ortho-fluoro (ortho-, para-directing) and meta-trifluoromethyl (meta-directing) groups will influence the regioselectivity. The primary product is anticipated to be 2-Fluoro-1-nitro-3-(trifluoromethyl)benzene, although other isomers may form.

-

Reduction: The resulting nitro compound is then reduced to the primary amine. Common reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction using metals in acid (e.g., SnCl₂ in HCl or Fe in acetic acid).

Diazotization and Cyanation Mechanism

The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[5]

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a stable arenediazonium salt.[10]

-

Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the reaction by transferring a single electron to the diazonium salt. This results in the extrusion of dinitrogen gas (N₂), a thermodynamically highly favorable process, and the formation of an aryl radical.

-

Radical Capture: The aryl radical is then captured by the copper(II) cyanide species (formed in the initial SET step) to yield the final benzonitrile product and regenerate the copper(I) catalyst, thus completing the catalytic cycle.

The following diagram outlines this radical-mediated process.

Caption: Mechanism of the copper-catalyzed Sandmeyer reaction.

Experimental Protocol: Sandmeyer Cyanation

Warning: This procedure involves highly toxic cyanide salts and the formation of potentially unstable diazonium salts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 3-Fluoro-2-(trifluoromethyl)aniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring until a fine slurry forms.

-

Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water and cool it to 0-5 °C.

-

Add the cold NaNO₂ solution dropwise to the aniline slurry, ensuring the internal temperature does not exceed 5 °C. The addition typically takes 30-60 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Cyanation

-

In a separate, larger reaction vessel, prepare a solution or slurry of copper(I) cyanide (CuCN) (1.2 eq) in a suitable solvent (e.g., water or toluene).

-

Warm the CuCN mixture to approximately 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution to the hot CuCN mixture. Vigorous evolution of nitrogen gas will occur. Control the addition rate to maintain a steady effervescence and keep the temperature within the desired range.

-

After the addition is complete, continue to heat and stir the mixture for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield this compound.

| Parameter | Condition | Rationale |

| Diazotization Temp. | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures. |

| Cyanide Source | Copper(I) Cyanide | Acts as both the cyanide source and the catalyst for the radical reaction.[5] |

| Reaction Temp. | 60-70 °C | Provides the necessary thermal energy to drive the decomposition of the diazonium salt and subsequent reaction. |

| Acid | H₂SO₄ / Acetic Acid | Provides the acidic medium required for the in situ generation of nitrous acid from NaNO₂.[4] |

Pathway II: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl halides offers a milder and often more functional-group-tolerant alternative to the Sandmeyer reaction.[8]

Synthesis of the Aryl Halide Precursor

The required precursor, such as 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene, can also be synthesized from 2-Fluorobenzotrifluoride. This would typically involve an electrophilic bromination step. Directing group effects would again influence the regiochemistry, and separation of isomers might be necessary.

Palladium-Catalyzed Cyanation Mechanism

This reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[7]

-

Oxidative Addition: A low-valent Pd(0) complex, coordinated to ligands (e.g., phosphines), reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond. This forms a high-valent Pd(II) intermediate.

-

Cyanide Exchange/Transmetalation: The halide on the Pd(II) complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).

-

Reductive Elimination: The aryl and cyanide groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired Ar-CN product and regenerating the active Pd(0) catalyst.

A key challenge in this chemistry is the potential for cyanide ions to strongly coordinate to and poison the palladium catalyst, inhibiting the catalytic cycle.[8] Modern methods overcome this by using cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which have low free cyanide concentrations in solution, or by using specific ligand systems that promote the desired reductive elimination step over catalyst deactivation.[8][11]

Caption: Catalytic cycle for palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This general protocol is adapted from methodologies developed for a broad range of aryl halides and demonstrates a practical approach using a non-toxic cyanide source.[8]

Materials:

-

1-Bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Ligand (e.g., dppf, 2-4 mol%)

-

Cyanide Source: Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-0.6 eq)

-

Solvent: A mixture of an organic solvent (e.g., dioxane, DMAC) and water.[8][11][12]

-

Base: A mild base like potassium acetate (KOAc) may be required.[8]

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, and the aryl halide (if solid).

-

Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon) for several cycles.

-

Add the degassed solvent system (e.g., dioxane/water) and the aryl halide (if liquid) via syringe.

-

Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir vigorously for 1-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with water and an extraction solvent (e.g., ethyl acetate).

-

Separate the layers, and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation.

| Parameter | Condition | Rationale |

| Catalyst System | Pd precatalyst + Ligand | The choice of ligand is crucial for catalyst stability and reactivity.[12] |

| Cyanide Source | K₄[Fe(CN)₆] or Zn(CN)₂ | Non-toxic or less toxic sources that minimize free cyanide, preventing catalyst poisoning.[8][11] |

| Solvent | Anhydrous organic solvent or aqueous mixture | Depends on the specific catalyst system and cyanide source used. Aqueous media can be effective.[11] |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Conclusion and Outlook

Both the Sandmeyer reaction and palladium-catalyzed cyanation are viable and powerful methods for the synthesis of this compound.

-

The Sandmeyer reaction is a cost-effective and scalable process, well-suited for industrial production, but requires careful handling of toxic cyanide reagents and potentially unstable diazonium intermediates.

-

Palladium-catalyzed cyanation offers greater functional group tolerance, often proceeds under milder conditions, and can utilize less toxic cyanide sources, making it highly attractive for laboratory-scale synthesis and the preparation of complex, functionalized molecules.[8][11]

The selection of the optimal pathway will be dictated by project-specific requirements, including scale, cost, available starting materials, and safety considerations. As the demand for sophisticated fluorinated intermediates continues to grow, further refinement of these synthetic routes will remain a critical area of research for chemists in the pharmaceutical and agrochemical industries.

References

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link]

-

Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665-668. [Link]

-

Reddy, V. P., Kumar, A., & Kumar, S. (2019). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. Chemical Communications, 55(74), 11131-11134. [Link]

-

An, S., Li, W., & Zeng, X. (2021). Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. Chemistry–An Asian Journal, 16(15), 1957-1974. [Link]

-

Anderson, K. W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(43), 11395-11398. [Link]

- Google Patents. (2020). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. CN110885290A.

-

PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. [Link]

-

Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

FAQ. (n.d.). What is the synthesis and application of 4-Fluoro-3-(trifluoromethyl)benzonitrile?. [Link]

-

ResearchGate. (2009). Microwave-induced nucleophilic [18F]fluorination on aromatic rings: Synthesis and effect of halogen on [18F]fluoride substitution of meta-halo (F, Cl, Br, I)-benzonitrile derivatives. [Link]

-

Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

- Google Patents. (2001). Preparation of trifluoromethylanilines. US6333434B1.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Synthesis Pathways: The Sandmeyer Reaction for 3-Hydroxy-4-(trifluoromethyl)benzonitrile Production. [Link]

-

MySkinRecipes. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile. [Link]

-

Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2815-2843. [Link]

-

ResearchGate. (2014). Sandmeyer Trifluoromethylation. [Link]

-

Autechem. (n.d.). Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles. [Link]

-

Science.gov. (n.d.). aromatic nucleophilic substitution: Topics. [Link]

- Google Patents. (2010). Improved method for synthesizing m-trifluoromethyl phenol. CN101781174A.

-

Chemical Communications. (2018). Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. [Link]

- Google Patents. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.

-

Methylamine Supplier. (n.d.). This compound. [Link]

-

Chemistry – A European Journal. (2020). Rhodium‐Catalyzed Regioselective 3‐Fluoroallylic Cyanation. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

The Royal Society of Chemistry. (2020). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Rzepa, H. (2018, September 20). Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. Henry Rzepa's Blog. [Link]

-

JoVE. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

- Google Patents. (2009). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.

-

ResearchGate. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

Organic Process Research & Development. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Link]

Sources

- 1. 3-Fluoro-5-(trifluoromethyl)benzonitrile [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]

- 12. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

Spectroscopic data (NMR, IR, MS) of 3-Fluoro-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 3-Fluoro-2-(trifluoromethyl)benzonitrile

Foreword: The Imperative of Predictive Spectroscopy in Modern R&D

In the fast-paced landscape of pharmaceutical and materials science research, the structural elucidation of novel or sparsely documented chemical entities is a foundational challenge. While this compound (CAS No. 261951-81-9) is commercially available, a comprehensive, publicly-archived set of its fully assigned spectroscopic data is not readily accessible.[1][2] This guide is crafted for the practicing researcher and drug development professional who often encounters this very scenario.

Rather than presenting a simple data sheet, we will embark on a predictive analysis. By applying first principles of spectroscopy and leveraging empirical data from structurally analogous compounds, we can construct a highly accurate, theoretical spectroscopic profile of the target molecule. This exercise is not merely academic; it is a critical workflow in contemporary chemical R&D, enabling scientists to provisionally identify compounds, design quality control protocols, and interpret complex reaction mixtures even in the absence of a certified reference standard. This document, therefore, serves as both a specific guide to this compound and a methodological template for predictive spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of molecular structure determination. For a molecule like this compound, a multi-nuclear (¹H, ¹³C, ¹⁹F) approach is not just beneficial, but essential for unambiguous characterization. The interplay of couplings between these nuclei provides a rich tapestry of data, confirming the precise substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum

The aromatic region (δ 7.0-8.5 ppm) of the ¹H NMR spectrum will feature signals for the three protons on the benzene ring. Their chemical shifts and multiplicity are dictated by the electronic effects of the three substituents: the strongly electron-withdrawing nitrile (-CN) and trifluoromethyl (-CF₃) groups, and the electronegative fluorine (-F) atom. We predict a spectrum with three distinct, coupled multiplets.

-

H-6 Prediction (δ ~7.9-8.0 ppm): This proton is ortho to the powerful electron-withdrawing nitrile group, which will shift it significantly downfield. It will appear as a doublet of doublets (dd) or a triplet-like multiplet due to coupling with H-5 and H-4.

-

H-5 Prediction (δ ~7.7-7.8 ppm): This proton is situated between H-4 and H-6 and will experience coupling from both. We predict its signal to be a triplet or doublet of doublets.

-

H-4 Prediction (δ ~7.5-7.6 ppm): This proton is ortho to the fluorine atom and will exhibit a characteristic coupling to it. It is also coupled to H-5. This signal will likely appear as a triplet or doublet of doublets of doublets (ddd), influenced by both proton-proton and proton-fluorine couplings.

The key to resolving this region is understanding the coupling constants. Ortho coupling (³JHH) is typically the largest (7-9 Hz), followed by meta coupling (⁴JHH, 2-3 Hz). The coupling of the protons to the aromatic fluorine will also be significant (JHF), with ortho coupling being larger than meta coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display eight distinct signals, six for the aromatic carbons and one each for the nitrile and trifluoromethyl carbons.

-

Trifluoromethyl Carbon (-CF₃, δ ~122-124 ppm): This carbon will be split into a quartet (q) by the three fluorine atoms it is bonded to, with a large coupling constant (¹JCF ~270-275 Hz).[3]

-

Nitrile Carbon (-CN, δ ~115-117 ppm): The nitrile carbon is typically found in this region and is a sharp singlet.

-

Aromatic Carbons (δ ~110-140 ppm):

-

C2 (bearing -CF₃): This carbon will be significantly influenced by the attached CF₃ group and will appear as a quartet (q) with a ²JCF coupling of approximately 30-35 Hz.[3]

-

C1 (bearing -CN): This carbon's signal will be weak and located at a relatively low field within the aromatic region.

-

C3 (bearing -F): This carbon will show a large one-bond coupling to fluorine (¹JCF ~240-250 Hz) and will appear as a doublet (d).

-

The remaining aromatic carbons (C4, C5, C6) will appear as doublets or more complex multiplets due to smaller C-F couplings (²JCF, ³JCF).

-

Predicted ¹⁹F NMR Spectrum

With 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[4][5] We predict two distinct signals.

-

-CF₃ Group (δ ~ -62 to -64 ppm): Aromatic trifluoromethyl groups typically resonate in this region relative to the CFCl₃ standard.[6] This signal should appear as a sharp singlet, as there are no adjacent protons or fluorine atoms to cause significant splitting, though a small four-bond coupling to the aromatic fluorine (⁴JFF) might be observable with high resolution.

-

Aromatic -F (δ ~ -105 to -115 ppm): The fluorine atom directly attached to the aromatic ring will be found further downfield.[6] Its signal will be split into a multiplet due to couplings to the ortho proton H-4 (³JFH) and the meta proton H-5 (⁴JFH).

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | ~7.9-8.0 | dd or t | ³JHH = 7-9 | H-6 |

| ¹H | ~7.7-7.8 | t or dd | ³JHH = 7-9 | H-5 |

| ¹H | ~7.5-7.6 | ddd or dt | ³JHH = 7-9, ³JHF = 5-8 | H-4 |

| ¹³C | ~122-124 | q | ¹JCF ≈ 272 | -CF₃ |

| ¹³C | ~115-117 | s | - | -CN |

| ¹³C | ~135-140 (example) | q | ²JCF ≈ 33 | C-2 |

| ¹³C | ~158-162 (example) | d | ¹JCF ≈ 245 | C-3 |

| ¹⁹F | ~ -62 to -64 | s | - | -CF₃ |

| ¹⁹F | ~ -105 to -115 | m | ³JFH, ⁴JFH, ⁴JFF | Ar-F |

Experimental Protocol: High-Resolution NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra if the spectrometer is not internally referenced.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set spectral width to cover the range of -1 to 10 ppm.

-

Employ a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set spectral width to cover 0 to 200 ppm.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance and sensitivity of ¹³C. A longer relaxation delay (e.g., 2-5 seconds) is crucial for quantitative accuracy of quaternary carbons.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range (e.g., -50 to -150 ppm).

-

Use an external reference standard like CFCl₃ (defined as 0 ppm).

-

Typically, fewer scans are needed than for ¹³C due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and subsequently reference the ¹³C spectrum.

Visualization: NMR Coupling Relationships

Caption: Predicted NMR spin-spin coupling pathways.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is an ideal technique for the rapid confirmation of key functional groups. The spectrum is governed by the vibrations of bonds within the molecule. For this compound, we expect several characteristic absorption bands.

Predicted IR Spectral Features

-

Nitrile Stretch (C≡N): This is one of the most diagnostic peaks. Aromatic nitriles display a sharp, strong absorption band in the range of 2220-2240 cm⁻¹. Its position can be subtly influenced by the electronic nature of the other ring substituents.

-

C-F Stretches: These are typically very strong and often complex absorptions.

-

-CF₃ Group: The symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group will produce very strong, broad absorptions in the 1100-1350 cm⁻¹ region.

-

Aromatic C-F: The stretch for the single fluorine atom on the benzene ring will likely appear as a strong, sharp band around 1250-1350 cm⁻¹.

-

-

Aromatic Ring Vibrations:

-

C=C Stretches: The benzene ring will give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. The presence of multiple electron-withdrawing groups may shift these slightly.

-

Aromatic C-H Stretches: These will appear as a group of weaker bands above 3000 cm⁻¹, typically around 3050-3100 cm⁻¹.

-

C-H Bending (Out-of-Plane): The pattern of these bands in the 650-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3-trisubstituted ring, characteristic bands are expected in this fingerprint region.

-

Summary of Predicted IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3050-3100 | Medium-Weak | Aromatic C-H Stretch |

| 2220-2240 | Strong, Sharp | C≡N Nitrile Stretch |

| 1450-1600 | Medium-Strong | Aromatic C=C Stretches |

| 1100-1350 | Very Strong, Broad | C-F Stretches (-CF₃ & Ar-F) |

| 650-900 | Medium-Strong | Aromatic C-H Bending |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan. The background spectrum of the clean, empty crystal is automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS): Mapping the Fragmentation Pathway

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern. The fragmentation is a predictable cascade driven by the formation of the most stable ions and neutral losses.[7]

Predicted Fragmentation Pattern

The molecular formula C₈H₃F₄N gives a nominal molecular weight of 189 g/mol .[2] The molecular ion (M⁺˙) peak should therefore be observed at m/z = 189. Aromatic systems are relatively stable, so this peak is expected to be reasonably intense.

Key fragmentation pathways are predicted as follows:

-

Loss of Fluorine: The initial fragmentation may involve the loss of a fluorine radical from the trifluoromethyl group to form a stable difluorobenzyl-type cation at m/z 170 ([M-F]⁺).

-

Loss of HCN: A common fragmentation pathway for benzonitriles is the elimination of a neutral hydrogen cyanide molecule, leading to a fragment at m/z 162 ([M-HCN]⁺˙).

-

Loss of CF₃: Cleavage of the C-C bond between the aromatic ring and the trifluoromethyl group would result in the loss of a ·CF₃ radical (mass 69). This would yield a fluorobenzonitrile cation at m/z 120 ([M-CF₃]⁺). This is a highly probable and likely intense fragment peak.

-

Formation of Tetrafluorobenzene Ion: Rearrangement followed by the loss of a cyanide radical (·CN) could lead to a tetrafluorobenzene-type radical cation at m/z 163 ([M-CN]⁺˙).

Summary of Predicted Mass Fragments

| m/z (Mass-to-Charge) | Proposed Fragment Identity | Neutral Loss |

| 189 | [C₈H₃F₄N]⁺˙ | - (Molecular Ion) |

| 170 | [C₈H₃F₃N]⁺ | ·F |

| 162 | [C₇H₃F₄]⁺˙ | HCN |

| 120 | [C₇H₃FN]⁺ | ·CF₃ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is the ideal method for this analysis as the compound is expected to be volatile and thermally stable. The gas chromatograph separates the sample from any potential impurities before it enters the mass spectrometer.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at the standard 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Source Temperature: Typically set around 230°C.

-

Visualization: Proposed Mass Spectrometry Fragmentation

Sources

Solubility and stability of 3-Fluoro-2-(trifluoromethyl)benzonitrile

An In-Depth Technical Guide to the Solubility and Stability of 3-Fluoro-2-(trifluoromethyl)benzonitrile for Pharmaceutical Development

Introduction

This compound, identified by CAS Number 261951-81-9[1], is a fluorinated aromatic compound with the molecular formula C₈H₃F₄N and a molecular weight of 189.11 g/mol [1][2]. Its structure, featuring a benzonitrile core substituted with both a fluorine atom and a trifluoromethyl (CF₃) group, makes it a valuable intermediate in the synthesis of complex molecules. In the fields of pharmaceutical and agrochemical development, the strategic incorporation of fluorine and trifluoromethyl groups is a widely used strategy to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity[3].

The journey from a promising chemical intermediate to a component of a final, regulated product is contingent upon a thorough understanding of its fundamental physicochemical properties. For researchers, scientists, and drug development professionals, two of the most critical parameters are solubility and stability. These characteristics directly influence bioavailability, formulation strategies, storage conditions, shelf-life, and the safety profile of any resulting product.

This technical guide provides a comprehensive, in-depth exploration of the solubility and stability of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind the recommended experimental protocols, grounding them in established regulatory and scientific principles. It is designed to serve as a practical and authoritative resource, empowering scientists to design robust experimental plans, interpret data accurately, and make informed decisions throughout the development lifecycle.

Physicochemical Properties: A Foundational Overview

A molecule's inherent physicochemical properties are the primary determinants of its behavior in various environments. For this compound, the interplay between the aromatic ring, the polar nitrile group, and the highly electronegative fluoro-substituents governs its solubility and reactivity.

| Property | Data | Source(s) |

| CAS Number | 261951-81-9 | [1] |

| Molecular Formula | C₈H₃F₄N | [1][2] |

| Molecular Weight | 189.11 g/mol | [1][2] |

| Appearance | Typically a colorless to light-colored liquid or solid | [2] |

| Predicted LogP (XLogP3) | 1.6 (for isomer 3-Fluoro-2-nitrobenzonitrile, suggests moderate lipophilicity) | [4] |

| Predicted pKa | Data not publicly available; experimental determination required. |

The trifluoromethyl group significantly increases lipophilicity, which can influence solubility in non-polar organic solvents and impact pharmacokinetic profiles[3]. Conversely, the nitrile group, while not strongly basic, can participate in hydrogen bonding and improve solubility in polar media[5]. Understanding this balance is the first step in designing appropriate formulation and testing strategies.

Solubility Profile: Determining Bioavailability and Formulability

Solubility is a critical attribute that affects a drug's absorption and bioavailability. For orally administered drugs, a compound must dissolve in the aqueous environment of the gastrointestinal tract to be absorbed. This section details the protocols for systematically characterizing the solubility of this compound in both aqueous and organic media.

Aqueous Solubility (pH-Dependent)

According to the Biopharmaceutics Classification System (BCS), an active pharmaceutical ingredient (API) is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C[6]. Determining the pH-solubility profile is therefore a mandatory step in early-phase drug development.

The selected pH values (1.2, 4.5, and 6.8) simulate the physiological environments of the stomach and small intestine, where drug dissolution and absorption primarily occur[7]. The temperature is set to 37 ± 1 °C to mimic human body temperature[6]. The core principle is to determine the equilibrium solubility, which represents the stable saturation point of the compound in the solvent, ensuring that the measurement is reproducible and reflects the true thermodynamic solubility.

-

Buffer Preparation: Prepare three standard buffers as per pharmacopeial guidelines:

-

Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in triplicate. The goal is to create a saturated solution with visible undissolved solid/liquid.

-

Equilibration: Agitate the samples in a constant temperature shaker bath at 37 ± 1 °C.

-

Time to Equilibrium: Collect aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours)[6]. Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF) or centrifuge to separate undissolved solute.

-

Sample Analysis: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

-

Determination: Equilibrium is reached when consecutive measurements show no significant change (e.g., <10%)[6]. The final concentration is reported as the equilibrium solubility in mg/mL.

Organic and Co-Solvent Solubility

For formulation development, particularly for parenteral or topical applications, understanding solubility in various organic solvents and co-solvent systems is essential.

-

Solvent Selection: Choose a range of pharmaceutically acceptable solvents (e.g., Ethanol, Propylene Glycol, DMSO, Dichloromethane, PEG 400).

-

Methodology: Employ a tiered or stepwise method[8]. Start by attempting to dissolve the compound at a high concentration (e.g., 100 mg/mL).

-

Observation: Vortex the mixture vigorously and observe for complete dissolution. Gentle warming can be applied if necessary, followed by cooling to room temperature to check for precipitation.

-

Serial Dilution: If the compound does not dissolve, perform serial dilutions with the same solvent until complete dissolution is observed.

-

Quantification: The solubility can be reported semi-quantitatively (e.g., "soluble," "sparingly soluble") or quantitatively by analyzing the saturated solution via HPLC, similar to the aqueous protocol.

| Solvent | Anticipated Use in Formulation | Solubility (mg/mL at 25°C) |

| Dichloromethane | Process solvent | (Data to be determined) |

| Ethanol | Co-solvent, vehicle | (Data to be determined) |

| Propylene Glycol | Co-solvent, vehicle | (Data to be determined) |

| Dimethyl Sulfoxide (DMSO) | Solubilizer for assays | (Data to be determined) |

| Polyethylene Glycol 400 | Non-aqueous vehicle | (Data to be determined) |

This table serves as a template for recording experimentally determined solubility data.

Stability Profile: Ensuring Product Quality and Safety

Stability testing is a cornerstone of pharmaceutical development, designed to evaluate how the quality of a substance varies with time under the influence of environmental factors like temperature, humidity, and light[9]. The data gathered informs the determination of retest periods, shelf life, and recommended storage conditions[10].

Solid-State Stability (ICH Guidelines)

These studies assess the stability of the bulk compound under defined storage conditions.

The protocol uses internationally harmonized conditions (ICH guidelines) to simulate conditions that a product might encounter from manufacturing to patient use. Long-term studies (e.g., 25 °C / 60% RH) represent recommended storage conditions, while accelerated studies (e.g., 40 °C / 75% RH) are used to increase the rate of chemical degradation and physical change, allowing for the prediction of long-term stability and the effects of brief excursions outside of label storage conditions[11][12]. A "significant change" under accelerated conditions triggers the need for testing at an intermediate condition to moderate the prediction[11].

-

Batch Selection: Use at least one representative batch of this compound[12].

-

Packaging: Store the compound in a container closure system that simulates the proposed packaging for storage and distribution[13].

-

Storage Conditions: Place samples into stability chambers maintained at:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Analysis: At each time point, test the samples for key attributes, including:

-

Appearance (physical changes)

-

Assay (potency)

-

Degradation products/impurities (using a stability-indicating method)

-

Sources

- 1. scbt.com [scbt.com]

- 2. This compound Manufacturer & Supplier | High Purity CAS 142752-55-4 | Quality Chemicals from China [nj-finechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. echemi.com [echemi.com]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. japsonline.com [japsonline.com]

- 10. www3.paho.org [www3.paho.org]

- 11. edaegypt.gov.eg [edaegypt.gov.eg]

- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 13. ema.europa.eu [ema.europa.eu]

The Strategic Synthesis and Implied Value of 3-Fluoro-2-(trifluoromethyl)benzonitrile: A Technical Guide for Chemical Innovators

Abstract

In the landscape of modern medicinal and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The unique electronic properties of fluorine and the trifluoromethyl (-CF3) group can profoundly influence a molecule's pharmacokinetic profile, metabolic stability, and binding affinity. This guide delves into the technical intricacies of 3-Fluoro-2-(trifluoromethyl)benzonitrile, a compound situated at the confluence of several critical structural motifs. While a detailed historical record of its initial discovery is not prominent in the literature, its existence is confirmed by its CAS Registry Number 261951-81-9.[1] This document serves as a forward-looking technical guide, focusing on the logical synthesis, physicochemical properties, and significant potential applications of this promising, yet under-documented, chemical entity. We will provide a field-proven, step-by-step synthetic protocol, grounded in established chemical principles, and explore the compound's value proposition for researchers in drug discovery and advanced materials development.

Introduction: The Rationale for Fluorinated Benzonitriles

The benzonitrile moiety is a versatile building block in organic synthesis, but its true potential is often unlocked through strategic functionalization. The introduction of a trifluoromethyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability and lipophilicity. The strong carbon-fluorine bonds are resistant to enzymatic degradation, potentially increasing a drug's half-life and bioavailability.[2] Furthermore, the -CF3 group's high electronegativity can modulate a molecule's binding affinity to target proteins.

When combined with a fluorine substituent on the aromatic ring, as in this compound, a unique electronic environment is created. This dual-fluorination pattern offers a nuanced tool for fine-tuning molecular properties, making such compounds highly sought-after intermediates for the synthesis of novel pharmaceuticals and agrochemicals.

A Plausible History: An Inference of Synthesis

A dedicated paper detailing the "discovery" of this compound is not readily found in scientific literature. Its history is therefore best understood not as a singular event, but as a logical consequence of the development of reliable synthetic methodologies for aromatic compounds. The most probable route to this molecule is the Sandmeyer reaction , a classic and robust method for converting an aromatic amine into a variety of functional groups, including nitriles. This reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry. Given the commercial availability of the precursor, 2-Amino-6-fluorobenzotrifluoride , it is highly probable that this compound has been synthesized on numerous occasions in both academic and industrial laboratories as a key intermediate.

Synthesis of this compound via the Sandmeyer Reaction

The conversion of 2-Amino-6-fluorobenzotrifluoride to this compound is a classic two-step, one-pot procedure involving diazotization followed by cyanation. This method is analogous to established procedures for similar fluorinated anilines.[3][4]

Reaction Causality and Experimental Choices

-

Diazotization: The primary amine is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, which can be explosive if isolated.

-

Cyanation: The diazonium salt is then displaced by a cyanide nucleophile. Copper(I) cyanide is a critical reagent in this step, as the copper(I) ion catalyzes the reaction, facilitating the loss of nitrogen gas and the formation of the C-CN bond.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol

-

Preparation of the Diazonium Salt:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-6-fluorobenzotrifluoride (1 equivalent) in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 equivalents) in water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is complete.

-

-

Sandmeyer Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.

-

Warm this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the warm copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Physicochemical and Spectroscopic Properties

General Properties

| Property | Predicted/Expected Value |

| CAS Number | 261951-81-9[1] |

| Molecular Formula | C₈H₃F₄N[1] |

| Molecular Weight | 189.11 g/mol [1] |

| Appearance | Colorless to light yellow liquid or low-melting solid[5] |

| Boiling Point | Estimated to be in the range of 180-200 °C |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF) |

Spectroscopic Characterization (Predicted)

A full spectroscopic workup is essential for confirming the identity and purity of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to fluorine-proton coupling. The three aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR will show eight distinct signals. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the fluorine and cyano groups will also show characteristic shifts and coupling.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[6][7][8] Two signals are expected: one for the single fluorine atom on the ring (typically in the range of -100 to -140 ppm relative to CFCl₃) and one for the -CF₃ group (typically around -60 to -65 ppm).[9][10]

-

IR Spectroscopy: A strong, sharp peak characteristic of the nitrile C≡N stretch is expected around 2230 cm⁻¹. C-F stretching bands will be visible in the 1100-1400 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z = 189.

Applications and Future Outlook

The true value of this compound lies in its potential as a key intermediate in the synthesis of high-value molecules.

Pharmaceutical Drug Development

The unique substitution pattern of this molecule makes it an attractive starting point for the development of new drug candidates. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, opening up a wide range of synthetic possibilities. The fluorine and -CF3 groups can enhance the pharmacological properties of the final compound, including:

-

Improved Metabolic Stability: Blocking sites of metabolic oxidation.[2]

-

Enhanced Binding Affinity: Through favorable interactions with enzyme active sites.

-

Increased Lipophilicity: Aiding in cell membrane permeability.

Agrochemicals

Many modern herbicides and pesticides contain fluorinated aromatic cores. This compound could serve as a precursor to novel agrochemicals with improved efficacy and environmental profiles.

Materials Science

The electron-withdrawing nature of the nitrile and trifluoromethyl groups makes this compound a potential building block for advanced polymers and organic electronic materials with tailored properties.

Conclusion